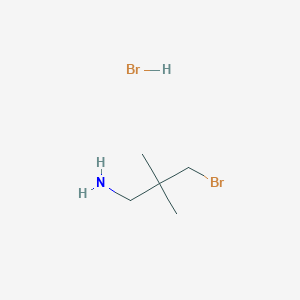

![molecular formula C12H14ClNO5S B2701618 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 59210-70-7](/img/structure/B2701618.png)

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

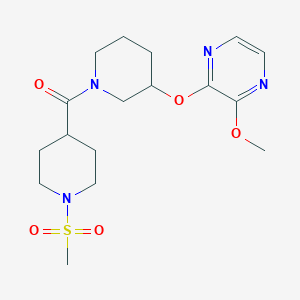

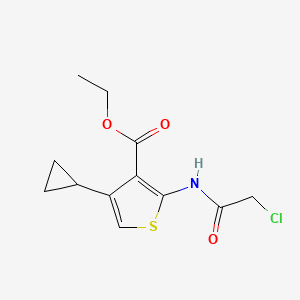

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C12H14ClNO5S . It has a molecular weight of 319.76 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Toxicity Assessment

The toxic properties of benzoic acid derivatives, including 4-chlorobenzoic acid, have been studied in-depth. Experiments conducted on white laboratory rats revealed that these compounds, when administered subchronically, lead to significant alterations in urea concentration, aminotransferase activity, and catalase activity. These changes were most pronounced with chlorine-containing derivatives like 4-chlorobenzoic acid, indicating a common toxic nature predominantly affecting the hepatorenal system (Gorokhova et al., 2020).

Catalytic Functionalizations

Benzoic acids play a crucial role in drug molecules and natural products, with the selective C–H bond functionalization offering synthetically useful tools. A protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been developed, highlighting the importance of these derivatives in step-economical organic synthesis (Li et al., 2016).

Antimicrobial Studies

The synthesis of toluene-3,4-dithiolatoarsenic(III) derivatives with oxygen and sulfur donor ligands, including benzoic acid derivatives, has shown significant antimicrobial activities. These compounds, particularly effective as antibacterial and antifungal agents, showcase the potential use of benzoic acid derivatives in developing new antimicrobial agents (Chauhan & Bhatiya, 2012).

Molecular Salts and Halogen Bonds

Research on molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives has uncovered the importance of halogen bonds in crystal stabilization. This study elucidates the versatility of benzoic acid derivatives in forming stable crystal structures, beneficial for pharmaceutical applications (Oruganti et al., 2017).

Transformation Mechanisms

A study on the transformation mechanism of benzophenone-4 in chlorine-promoted disinfection identified several routes, including the formation of chlorinated analogs and oxidative degradation products. This research highlights the environmental impact and fate of benzoic acid derivatives when exposed to disinfection processes (Xiao et al., 2013).

Propriétés

IUPAC Name |

4-chloro-3-(oxolan-2-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKNUIPYYGWRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

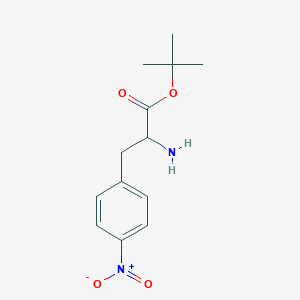

![N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2701536.png)

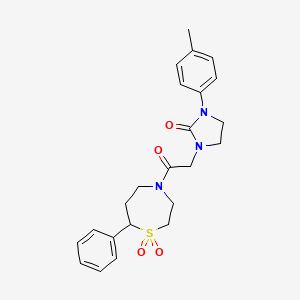

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2701544.png)

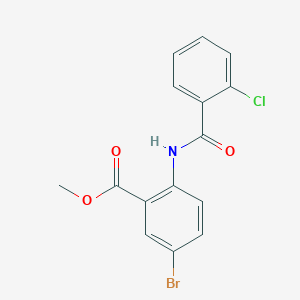

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenecarboxamide](/img/structure/B2701551.png)

![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)

![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)